Ethyl 2-bromo-4-cyano-5-methylbenzoate
Description
Ethyl 2-bromo-4-cyano-5-methylbenzoate is a substituted benzoate ester featuring a bromo substituent at position 2, a cyano group at position 4, and a methyl group at position 5 of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional structure, which enables diverse reactivity. The bromo and cyano groups are electron-withdrawing, influencing electrophilic substitution patterns, while the methyl group contributes steric and electronic effects.
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-4-7(2)8(6-13)5-10(9)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTSWLDWXUBZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 2-bromo-4-cyano-5-methylbenzoate is extensively used in organic synthesis, pharmaceutical development, and material science. Its unique reactivity makes it a valuable intermediate in the synthesis of more complex molecules. In biology, it is used as a probe to study enzyme mechanisms and in medicinal chemistry for the development of new drugs.
Mechanism of Action
The compound exerts its effects through its functional groups, which interact with various molecular targets. The bromo group can participate in electrophilic substitution reactions, while the cyano group can act as a nucleophile. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids, which are biologically active.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Influence
- The cyano group at position 4 enhances ring electron deficiency, favoring electrophilic reactions at specific sites.
- Ethyl 2-bromo-4-cyano-5-formylbenzoate: The formyl (CHO) group at position 5 introduces a reactive aldehyde functionality, enabling condensation or oxidation reactions absent in the methyl-substituted analog. This increases its utility in synthesizing heterocyclic compounds.
- Ethyl 2-bromo-5-ethoxy-4-methylbenzoate: The ethoxy group at position 5 enhances solubility in non-polar solvents due to its electron-donating nature, while the methyl group at position 4 balances steric effects.
Solubility and Physicochemical Properties
- Polarity: The cyano and bromo groups in all three compounds contribute to high polarity. However, the formyl group in CAS 103859-96-7 increases polarity further, likely improving solubility in polar aprotic solvents (e.g., DMF or DMSO).
- Lipophilicity : The ethoxy group in CAS 881596-09-4 reduces overall polarity, making this compound more compatible with lipid-rich environments.
Research Findings and Limitations
Key Observations
- Substituent position and identity critically influence reactivity and physicochemical behavior. For example, replacing a methyl group (CH₃) with a formyl group (CHO) at position 5 drastically alters reaction pathways.
- Computational modeling (e.g., DFT studies) could further predict regioselectivity and stability trends, though such data are absent in the provided sources.
Data Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
